[(4-Chlorophenyl)methyl](hexan-2-yl)amine
Overview
Description
“(4-Chlorophenyl)methylamine” is a complex organic compound that contains a phenyl ring substituted with a chlorine atom, a hexan-2-yl group, and an amine group. The presence of these functional groups suggests that the compound could exhibit interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)methylamine” would be characterized by the presence of a phenyl ring, a chlorine atom, a hexan-2-yl group, and an amine group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the phenyl ring, the chlorine atom, the hexan-2-yl group, and the amine group. The amine group could act as a nucleophile in various reactions, while the chlorine atom could be displaced in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “(4-Chlorophenyl)methylamine” would be influenced by its molecular structure. The presence of the polar amine group could impart some degree of solubility in polar solvents, while the nonpolar hexan-2-yl group and phenyl ring could enhance solubility in nonpolar solvents .Scientific Research Applications
Environmental Impact and Degradation
- Chlorophenols, including 4-chlorophenol, have been evaluated for their effects on aquatic environments. They exhibit moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence depending on environmental conditions. Bioaccumulation is expected to be low, but they have a significant organoleptic impact (Krijgsheld & Gen, 1986).
Toxicity of Chemical Warfare Agent Degradation Products
- A review on chemical warfare agent degradation products, including those related to chlorophenyl compounds, discusses their environmental fate and mammalian toxicity. The study provides insights into the degradation processes such as hydrolysis, microbial degradation, and photolysis (Munro et al., 1999).
Drug Synthesis
- The synthesis and pharmaceutical applications of (S)-clopidogrel, a thienopyridine class of antithrombotic and antiplatelet drug, is discussed. This compound contains a 2-chlorophenyl group, indicating the relevance of chlorophenyl compounds in the synthesis of significant pharmaceuticals (Saeed et al., 2017).
Herbicide Toxicity and Environmental Persistence
- The toxicity and environmental persistence of 2,4-D herbicides, which contain chlorophenyl groups, are reviewed. This study provides a comprehensive overview of the global trends in research on the toxicity and environmental impacts of such compounds (Zuanazzi et al., 2020).
These studies, while not directly addressing "(4-Chlorophenyl)methylamine," offer valuable insights into the broader field of research involving chlorophenyl compounds, including their environmental impact, degradation, and applications in drug synthesis and herbicide action. For further exploration and direct studies on the compound of interest, accessing specialized chemical databases or conducting experimental research might be necessary.
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]hexan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h6-9,11,15H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMUBNUHYPUWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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